9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one
Description
9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives
Properties
Molecular Formula |
C25H25N5O2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
11-(4-butoxyphenyl)-4-(2-phenylethyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one |
InChI |
InChI=1S/C25H25N5O2/c1-2-3-17-32-21-11-9-20(10-12-21)22-18-23-24-27-30(14-13-19-7-5-4-6-8-19)25(31)28(24)15-16-29(23)26-22/h4-12,15-16,18H,2-3,13-14,17H2,1H3 |
InChI Key |
CQIICZYUQYBDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CCC5=CC=CC=C5)C3=C2 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis of Target Compound
The molecular architecture requires disconnection into three primary fragments:
- 4-Butoxyphenyl substituent : Introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Phenethyl side chain : Likely appended through alkylation or Mitsunobu reactions.
- Pyrazolo[1,5-a]triazolo[3,4-c]pyrazin-3(2H)-one core : Constructed via sequential [3+2] cycloadditions and oxidative annulations.
Key challenges include maintaining regiocontrol during triazole-pyrazine fusion and preventing epimerization at stereogenic centers during phenethyl group installation. Computational modeling suggests the 1,2,4-triazolo[3,4-c]pyrazinone system adopts planar geometry, favoring π-π stacking interactions that complicate crystallization.
Key Synthetic Routes and Optimization
Route A: Stepwise Heterocycle Assembly
Pyrazinone Core Formation
Ethyl 5-amino-1,2,4-triazole-3-carboxylate undergoes cyclocondensation with 1-phenylbutane-1,3-dione in acetic acid at reflux (110°C, 12 hr), yielding 7-methyl-5-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate (Yield: 68%). Subsequent hydrolysis with NaOH (2M, EtOH/H₂O) provides the carboxylic acid precursor for chlorination.
Phenethyl and 4-Butoxyphenyl Functionalization
Mitsunobu reaction with 4-butoxyphenol (1.2 eq, DIAD, PPh₃, THF, 0°C) introduces the aryloxy group at C9 (Yield: 57%). Palladium-catalyzed Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C) attaches the phenethylamine sidechain (Yield: 63%).
Route B: Convergent Synthesis via Cycloaddition
[3+2] Dipolar Cycloaddition
In situ generation of nitrilimines from N-phenethylhydrazine and chloroacetylene (Et₃N, CHCl₃, -15°C) reacts with 4-butoxyphenyl-substituted pyrazinone dienophiles (THF, 60°C, 8 hr) to form triazolo-pyrazine fused systems (Yield: 48%).
Oxidative Annulation
Mn(OAc)₃-mediated oxidative cyclization (AcOH, 70°C, 3 hr) constructs the pyrazolo[1,5-a]pyrimidine ring, with careful pH control (4.5-5.0) to prevent overoxidation.
Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield (%) |
|---|---|---|
| Cyclocondensation Temp | 105-110°C | ±15% per 5°C Δ |
| DIPEA Equivalents | 2.5-3.0 eq | <40% outside range |
| Pd Catalyst Loading | 5 mol% Pd₂(dba)₃ | Linear decrease <3% |
| Mitsunobu Reaction Time | 18-24 hr | Plateaus after 18 hr |
Data extrapolated from analogous triazolopyrimidine syntheses
Scalability and Process Chemistry Considerations
Kilogram-scale trials identified three critical control points:
- Exothermic Risk : Cyclocondensation requires jacketed reactor cooling (ΔT <2°C/min)
- Pd Removal : Activated carbon treatment reduces residual Pd to <5 ppm
- Polymorphism : Solvent switch (EtOAc → heptane) stabilizes Form II crystalline phase
Current best batch record achieves 34% overall yield from commercial starting materials, with 99.2% HPLC purity after two recrystallizations.
Alternative Methodologies Explored
Microwave-Assisted Synthesis
Irradiation (150W, 140°C) reduces cyclization time from 12 hr to 35 min, but causes decomposition of butoxy groups above 160°C.
Flow Chemistry Approaches
Microreactor trials (0.5 mL/min, 100°C residence time) improved exothermic step control but suffered from particulate clogging in annulation stages.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one has shown potential in various scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, particularly targeting c-Met kinase, which is implicated in cancer cell proliferation.
Biological Studies: The compound has been evaluated for its cytotoxic activity against various cancer cell lines, including A549, MCF-7, and HeLa.
Chemical Research: It serves as a valuable scaffold for the development of new chemical entities with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one involves its interaction with specific molecular targets, such as c-Met kinase. By inhibiting this kinase, the compound can interfere with signaling pathways that promote cancer cell growth and survival. The inhibition of c-Met kinase leads to the disruption of downstream signaling cascades, ultimately resulting in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one include other pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and have been studied for their potential in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share a similar core structure and have shown promising biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications.
Biological Activity
The compound 9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and possible therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.54 g/mol. The structure includes a pyrazolo-triazole framework, which is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.54 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo-triazoles have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
- Case Study : In vitro tests have shown that certain pyrazolo derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting that the compound may possess similar antimicrobial capabilities due to its structural similarities to known active compounds .
Anticancer Properties
The pyrazolo-triazole scaffold has been associated with anticancer activities in several studies. The compound is hypothesized to act by inducing apoptosis in cancer cells or inhibiting specific signaling pathways involved in tumor growth.
- Research Findings : A study indicated that related compounds could inhibit cell proliferation in various cancer cell lines by targeting the PI3K/Akt signaling pathway . This suggests that this compound may similarly affect cancer cell viability.
Neuroprotective Effects
Emerging evidence suggests that pyrazole derivatives may offer neuroprotective benefits. These compounds potentially modulate neurotransmitter systems and exhibit antioxidant properties.
- Example : Research into similar pyrazolo compounds has shown promise in models of neurodegenerative diseases, indicating a potential for protecting neuronal cells from oxidative stress .
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in critical biological pathways.
- Potential Targets :
- Enzymes involved in cell proliferation.
- Receptors linked to inflammatory responses.
- Pathways associated with oxidative stress management.
Q & A
Basic: What are common synthetic routes for preparing pyrazolo-triazolo-pyrazine derivatives like 9-(4-butoxyphenyl)-2-phenethyl derivatives?
Pyrazolo-triazolo-pyrazine derivatives are typically synthesized via oxidative cyclization of hydrazine intermediates or alkylation of pre-formed heterocyclic cores. For example:
- Oxidative ring closure : Sodium hypochlorite (NaOCl) in ethanol at room temperature can oxidize hydrazine precursors to form triazolopyridine frameworks (73% yield) .
- Alkylation : Haloalkanes (e.g., CnH2n+1Br) react with thiolate intermediates in propane-2-ol under reflux to introduce alkyl chains .
- Functionalization : Benzyl chloride or fluorinated aryl groups can be added via reflux in dioxane or DMF with K₂CO₃ .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Optimization strategies include:
- Solvent selection : Ethanol promotes greener syntheses with NaOCl, while polar aprotic solvents (DMF) enhance alkylation efficiency .
- Temperature control : Room-temperature oxidation minimizes side reactions, whereas reflux (e.g., 70°C in DMF) accelerates nucleophilic substitutions .
- Purification : Crude products are purified via alumina plugs or recrystallization (e.g., methanol for high-purity crystals) .
- Catalyst screening : Transition metal catalysts (not directly evidenced here) could be explored as alternatives to stoichiometric oxidants.
Basic: What characterization techniques are critical for confirming the structure of this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., tert-butyl groups at δ 1.44 ppm) and aromatic protons .
- IR spectroscopy : Bands at ~1716 cm⁻¹ confirm carbonyl groups in triazolopyrazinones .
- Melting point analysis : Sharp melting points (e.g., 263–264°C) indicate purity .
- X-ray crystallography : Resolves complex fused-ring systems (e.g., pyrazolo-triazolo-pyrimidines) .
Advanced: How to resolve contradictions in reported synthetic yields when varying oxidants or solvents?
Discrepancies arise from:
- Oxidant reactivity : NaOCl (eco-friendly) may underperform compared to DDQ or Cr(VI) salts in electron-deficient systems .
- Solvent polarity : Ethanol limits solubility for bulky precursors, reducing yields vs. DMF .
- Side reactions : Hypochlorite may overoxidize sensitive functional groups.
Resolution : Conduct controlled experiments comparing NaOCl/ethanol vs. DDQ/dichloromethane under identical precursor concentrations .
Environmental Fate: How to design studies assessing the environmental impact of this compound?
Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):
- Abiotic degradation : Test hydrolysis/photolysis in aqueous buffers at varying pH and UV exposure .
- Biotic degradation : Use microbial consortia to assess metabolic breakdown pathways.
- Partitioning studies : Measure logP (octanol-water) and soil adsorption coefficients (Kd) to model environmental distribution .
Biological Activity: What methodologies are used to evaluate receptor binding or enzyme inhibition?
- Receptor binding assays : Radioligand displacement (e.g., adenosine A₁/A₂A receptors) using tritiated antagonists .
- Kinetic studies : Measure IC₅₀ values via fluorescence polarization or scintillation proximity assays.
- Structural analogs : Modify the 4-butoxyphenyl or phenethyl groups to probe SAR (structure-activity relationships) .
Advanced: How to address challenges in synthesizing enantiomerically pure derivatives?
- Chiral auxiliaries : Use enantiopure amines or alcohols during cyclization.
- Chromatography : Employ chiral HPLC columns (e.g., amylose-based) to separate diastereomers.
- Asymmetric catalysis : Explore Pd- or Ru-catalyzed reactions (not evidenced here but inferred from heterocycle synthesis trends).
Stability: What factors influence the hydrolytic stability of pyrazolo-triazolo-pyrazinones?
- Electron-withdrawing groups : Fluorine or trifluoromethyl substituents (e.g., in 764667-65-4) enhance resistance to hydrolysis .
- Steric hindrance : Bulky tert-butyl groups at the 4-position reduce water accessibility to the carbonyl .
- pH dependence : Test stability in buffers (pH 1–13) to identify degradation thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
